N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine
Description
N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine is a hydroxylamine derivative featuring a methylidene group (–CH=N–) linked to a substituted phenyl ring. The phenyl ring is functionalized with two fluorine atoms at the 3- and 5-positions and a methylsulfanyl (–SMe) group at the 4-position. This combination of electron-withdrawing (fluorine) and electron-donating (methylsulfanyl) substituents likely imparts unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
918967-39-2 |
|---|---|
Molecular Formula |
C8H7F2NOS |
Molecular Weight |
203.21 g/mol |
IUPAC Name |
N-[(3,5-difluoro-4-methylsulfanylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H7F2NOS/c1-13-8-6(9)2-5(4-11-12)3-7(8)10/h2-4,12H,1H3 |
InChI Key |
HICLOAWZZHOSEC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1F)C=NO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine typically involves the reaction of 3,5-difluoro-4-(methylsulfanyl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The difluoro and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related hydroxylamine derivatives and methylidene-containing compounds, emphasizing substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects The 3,5-difluoro-4-(methylsulfanyl) substituents in the target compound contrast with 4-chlorophenyl () and pyrazole/pyrrole groups (). Fluorine atoms enhance lipophilicity and metabolic stability compared to chlorine, while the methylsulfanyl group may improve solubility relative to purely aromatic systems . Fenpyroximate () shares the methylidene-amino motif but includes a bulky benzoate ester, highlighting how steric effects can shift applications from pharmaceuticals to pesticides .
Crystallographic Behavior
- The crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(pyrrolyl)pyrazol-4-yl]methylidene}hydroxylamine () reveals tetramer formation via O–H···N hydrogen bonds and C–H···π interactions. Similar packing behavior may occur in the target compound, though fluorine’s electronegativity could alter hydrogen-bonding strength .
Biological Activity
- Pibrentasvir () demonstrates that fluorinated aromatic systems paired with methylidene-hydroxylamine motifs are viable in antiviral therapies. However, the target compound’s simpler structure may lack the macrocyclic rigidity required for high target specificity .
- Hydroxamic acids like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide () exhibit antioxidant properties, suggesting that modulating substituents (e.g., replacing Cl with F/SMe) could tune redox activity .
Synthetic Accessibility The target compound’s synthesis likely parallels methods for N-arylhydroxylamines (e.g., condensation of hydroxylamine with aldehydes).
Biological Activity
N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula . The presence of difluoro and methylsulfanyl groups contributes to its unique chemical properties, which may enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Hydroxylamines are known to act as nucleophiles and can participate in redox reactions, potentially influencing cellular signaling pathways. The difluoro substitution enhances the lipophilicity and electronic properties of the molecule, which may improve its binding affinity to target proteins.
Anti-inflammatory Properties
The anti-inflammatory potential of related compounds has been documented extensively. For example, some derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. Table 1 summarizes the IC50 values for various COX inhibitors related to this class of compounds:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound is currently unavailable.
Case Studies and Research Findings
- Synthesis and Evaluation : A study focusing on the synthesis of various hydroxylamine derivatives reported that modifications at the phenyl ring significantly influenced biological activity. The introduction of electron-withdrawing groups such as fluorine increased potency against certain bacterial strains .
- In Vivo Studies : In vivo assessments have demonstrated that hydroxylamine derivatives can reduce inflammation in animal models by inhibiting COX enzymes and reducing cytokine levels . Although direct studies on this compound are scarce, these findings suggest potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Research into SAR has highlighted that the positioning and nature of substituents on the aromatic ring are critical for enhancing biological activity . The difluoro and methylsulfanyl groups in this compound may play a pivotal role in its interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
